molecular formula C19H17FN4O2 B2862336 8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941995-51-3

8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2862336
CAS RN: 941995-51-3
M. Wt: 352.369
InChI Key: SPCHIIPJPQOLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Compounds with the imidazo[1,2-d][1,2,4]triazine moiety have been studied for their potential as antifungal agents . They have shown efficacy against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici . The presence of the fluorophenyl group could potentially enhance the antifungal activity, making our compound a candidate for agricultural fungicides.

Antitumor Properties

Triazine derivatives have been explored for their antitumor properties . Some triazines are clinically used to treat cancers like lung, breast, and ovarian cancer due to their ability to interfere with DNA replication and cell division . The structural complexity of our compound suggests it could be a novel candidate for cancer treatment research.

Biological Activity

The triazine core structure is known for a variety of biological activities. This includes potential use as siderophore-mediated drug delivery systems, which could enhance the efficacy of antibiotics or cancer drugs by facilitating their transport into bacterial cells or tumors .

Aromatase Inhibitory Activity

Some 1,3,5-triazines have shown significant aromatase inhibitory activity , which is crucial in the treatment of hormone-sensitive cancers . The compound could be modified to enhance this activity, leading to new treatments for such cancers.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

The general structure of 1,3,5-triazines has been associated with potent corticotrophin-releasing factor 1 receptor antagonist activity . This activity is important in the management of depression and anxiety disorders, suggesting another potential research application for our compound.

Leukotriene C4 Antagonist

Compounds with a triazine structure have been found to have activity against leukotriene C4, suggesting a protective effect against gastric lesions . This could lead to the development of new treatments for gastrointestinal diseases.

properties

IUPAC Name

8-(4-fluorophenyl)-2-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-6-8-16(9-7-15)22-12-13-23-17(25)18(26)24(21-19(22)23)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCHIIPJPQOLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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